1-Fluoro-4-(2-methylidenecyclopropyl)benzene
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Overview
Description
1-Fluoro-4-(2-methylidenecyclopropyl)benzene is an organic compound characterized by a benzene ring substituted with a fluoro group at the 1-position and a 2-methylidenecyclopropyl group at the 4-position
Preparation Methods
The synthesis of 1-Fluoro-4-(2-methylidenecyclopropyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 1-fluoro-4-iodobenzene with a suitable cyclopropyl derivative under specific conditions . Industrial production methods may involve large-scale electrophilic aromatic substitution reactions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Fluoro-4-(2-methylidenecyclopropyl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile, maintaining the aromaticity of the ring.
Nucleophilic Aromatic Substitution: This reaction involves the replacement of the fluoro group with a nucleophile, forming a new substituted benzene derivative.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form cyclohexane derivatives under specific conditions.
Common reagents used in these reactions include halogens, acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoro-4-(2-methylidenecyclopropyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-(2-methylidenecyclopropyl)benzene involves its interaction with molecular targets through electrophilic or nucleophilic substitution reactions. The fluoro group and the cyclopropyl moiety play crucial roles in determining the reactivity and specificity of the compound . The pathways involved include the formation of reactive intermediates that can further react with other molecules, leading to the desired products .
Comparison with Similar Compounds
1-Fluoro-4-(2-methylidenecyclopropyl)benzene can be compared with other similar compounds such as:
1-Fluoro-4-methylbenzene: Lacks the cyclopropyl group, resulting in different reactivity and applications.
1-Fluoro-4-(1-chloro-2,2,2-trifluoroethyl)benzene: Contains a different substituent at the 4-position, leading to variations in chemical behavior and uses.
1-Fluoro-4-iodobenzene: Used as a precursor in the synthesis of this compound.
Properties
CAS No. |
214958-02-8 |
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Molecular Formula |
C10H9F |
Molecular Weight |
148.18 g/mol |
IUPAC Name |
1-fluoro-4-(2-methylidenecyclopropyl)benzene |
InChI |
InChI=1S/C10H9F/c1-7-6-10(7)8-2-4-9(11)5-3-8/h2-5,10H,1,6H2 |
InChI Key |
VJKCUCYGTSAXOZ-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC1C2=CC=C(C=C2)F |
Origin of Product |
United States |
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